Isopropyl anthranilate
Description
Overview of Isopropyl Anthranilate in Organic Chemistry
This compound, also known as isopropyl 2-aminobenzoate, is an aromatic ester. chemeo.com Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and an isopropyl ester group (-COOCH(CH₃)₂). This combination of functional groups—an aromatic amine and a carboxylic acid ester—defines its chemical behavior and reactivity. The presence of the amino group makes the aromatic ring electron-rich, influencing its participation in electrophilic substitution reactions, while the ester group provides a site for nucleophilic attack and hydrolysis.
The compound is a derivative of anthranilic acid, a molecule that serves as a precursor in the biosynthesis of tryptophan. wikipedia.org The esterification of anthranilic acid with isopropanol (B130326) yields this compound. This process is a common transformation in organic synthesis, often requiring acid catalysis to proceed efficiently. A notable characteristic of many anthranilate esters is their distinct aroma and their light blue-violet fluorescence. wikipedia.org
Below is a table summarizing key chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 18189-02-1 |
| Appearance | Colorless to pale yellow liquid |
| Hydrogen Bond Donor Count | 1 |
| XLogP3 | 2.7 |
| Exact Mass | 179.094629 g/mol |
This table is populated with data from various chemical databases. chemeo.comchem960.comchemicalbook.com
Historical Context of Anthranilate Derivatives in Scientific Inquiry
The study of anthranilate derivatives is deeply rooted in the history of natural product chemistry and the development of synthetic dyes and flavors. Anthranilic acid itself was first obtained through the degradation of indigo, a natural dye of significant historical importance. wikipedia.org This connection to a high-value natural product spurred early chemical investigation into its properties and derivatives.
In the late 19th and early 20th centuries, chemists began to systematically explore the synthesis of esters from various carboxylic acids and alcohols. quora.com This exploration led to the discovery that many simple esters possessed distinct, often pleasant, aromas resembling fruits and flowers. quora.com Methyl anthranilate, a closely related compound to the isopropyl ester, was identified as a key component of the grape scent and flavor. wikipedia.org This discovery was a landmark in flavor chemistry and led to the widespread use of methyl anthranilate in the food and perfume industries. wikipedia.orgpnas.org
This initial focus on flavor and fragrance expanded as the broader pharmacological potential of the anthranilic acid scaffold was recognized. ijpsjournal.com Researchers found that modifying the structure of anthranilic acid could lead to compounds with a range of biological activities, establishing anthranilate derivatives as a significant class of molecules in medicinal chemistry. ijpsjournal.commdpi.com The synthesis of various esters, including cinnamyl anthranilate and others, was explored for uses ranging from flavorings to research chemicals. nih.gov
Significance of this compound in Contemporary Chemical Research
In modern chemical research, this compound and its related compounds are investigated for a diverse set of applications beyond their traditional use in fragrances.
Synthetic Chemistry: this compound serves as a versatile building block in organic synthesis. The anthranilate core is a precursor for the synthesis of more complex heterocyclic systems, such as quinazolines and acridones, which are of interest in materials science and pharmaceutical development. mdpi.com Researchers have developed novel, metal-free multicomponent reactions to synthesize anthranilate esters efficiently, highlighting the ongoing interest in improving synthetic routes to these valuable compounds. rsc.org These methods offer a mild and cost-effective way to produce a variety of substituted anthranilates, including this compound. rsc.org
Biocatalysis and Metabolic Engineering: There is growing interest in producing anthranilate derivatives through biological processes. Engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, have been developed to synthesize various alkyl anthranilates. mdpi.comjmb.or.kr While the synthesis of methyl and ethyl anthranilates has been more extensively studied, research indicates that isopropanol can also serve as a substrate, though sometimes with lower efficiency compared to smaller alcohols in certain engineered systems. jmb.or.kr These biotechnological approaches aim to provide sustainable and environmentally friendly alternatives to chemical synthesis.
Fluorescence and Analytical Probes: Anthranilate derivatives are known for their fluorescent properties. researchgate.netgoogle.com The anthranilate structure is a fluorophore that emits light, typically in the blue-violet region of the spectrum, upon excitation with UV light. wikipedia.orgresearchgate.net This property makes them useful as fluorescent labels or probes in biochemical assays. The specific spectral properties can be influenced by the local environment, such as solvent polarity and pH, allowing anthranilic acid and its esters to be used to study binding sites in macromolecules. acs.org This intrinsic fluorescence is a key feature in various research applications, from studying enzyme kinetics to cellular imaging. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZHFJYXAQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066334 | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18189-02-1 | |
| Record name | Isopropyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyl anthranilate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.235 | |
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| Record name | ISOPROPYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH3887MNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Isopropyl Anthranilate
The synthesis of isopropyl anthranilate and its derivatives is evolving beyond traditional methods, with significant advancements in both chemical and biological approaches. These modern techniques aim for higher efficiency, selectivity, and sustainability.
Sophisticated Spectroscopic and Analytical Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of isopropyl anthranilate, offering insights into the connectivity and chemical environment of each atom within the molecule.
One-Dimensional and Two-Dimensional NMR Techniques for Structure Elucidation
The structure of this compound is definitively confirmed through the combined application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. For this compound, characteristic signals corresponding to the aromatic protons of the anthranilate ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group are observed. Although specific spectral data for this compound is not widely published, data for the closely related methyl anthranilate and other derivatives provide a strong basis for assignment. researchgate.net
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecular structure. For instance, it would show a correlation between the methine proton and the methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments, for example, by showing a correlation from the isopropyl methine proton to the ester carbonyl carbon, and from the aromatic protons to various carbons within the benzene (B151609) ring.
The comprehensive assignment of all proton and carbon signals through these 2D NMR techniques provides conclusive evidence for the structure of this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data. Predictions are based on analogous structures and standard chemical shift principles.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Ring | ||
| C1 | - | ~110.8 |
| C2 | - | ~150.7 |
| C3 | ~6.66 | ~116.3 |
| C4 | ~7.28 | ~134.2 |
| C5 | ~6.59 | ~116.8 |
| C6 | ~7.85 | ~131.5 |
| Amino Group | ||
| -NH₂ | ~5.8 (broad) | - |
| Ester Group | ||
| C=O | - | ~168.0 |
| O-CH | ~5.15 (septet) | ~68.5 |
| CH(CH₃)₂ | ~1.35 (doublet) | ~21.9 |
Isotope Labeling Strategies for Complex Anthranilate Structures
Isotope labeling is a sophisticated strategy used in NMR and mass spectrometry to trace metabolic pathways, elucidate reaction mechanisms, and assist in the structural analysis of complex molecules. For anthranilates, precursors like [¹⁵N]anthranilic acid or ¹³C-labeled compounds can be incorporated into biological systems. researchgate.netresearchgate.netnih.gov
This approach is particularly valuable for studying the biosynthesis and metabolism of anthranilate derivatives. For example, in protein NMR studies, providing an organism with labeled anthranilic acid results in the selective labeling of tryptophan residues, as anthranilic acid is a direct precursor in its biosynthetic pathway. nih.govresearchgate.netd-nb.info This allows researchers to focus on the structure and dynamics of specific parts of a protein. nih.gov The use of precursors like [¹³C₆]anthranilate allows for the tracing of label incorporation into downstream metabolites, providing detailed insights into complex metabolic networks. plos.orgresearchgate.net Synthetic routes have been developed to create various isotopologues of anthranilic acid, such as those containing ¹³C and ²H (deuterium), which can be used to create isolated ¹³C-¹H spin systems. researchgate.netd-nb.info These labeled compounds are powerful tools for advanced NMR experiments that probe molecular dynamics. d-nb.info
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides a "fingerprint" for identification.
Fragmentation Pathways and Mechanisms of this compound
The molecular ion (M⁺˙) of an anthranilate ester will be prominent. Key fragmentation pathways include:
Loss of the alkoxy group: Cleavage of the bond between the ester oxygen and the isopropyl group results in the loss of an isopropoxy radical (·OCH(CH₃)₂) to form a stable acylium ion.
Loss of the alkyl group: Cleavage of the carbon-oxygen bond can lead to the loss of the isopropyl group as a radical (·CH(CH₃)₂).
Loss of an alkene (McLafferty Rearrangement): If the ester chain is long enough, a McLafferty rearrangement can occur. For this compound, this is not a primary pathway as it lacks the required linear chain with a γ-hydrogen. However, for longer chain anthranilate esters, it is a significant fragmentation route. whitman.eduudel.edu
Cleavage of the aromatic ring: Fragmentation of the anthranilate ring itself can occur, leading to smaller charged species.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass/charge) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 179 | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 164 | [C₉H₁₀NO₂]⁺ | Loss of ·CH₃ from isopropyl group |
| 137 | [C₇H₇NO₂]⁺˙ | Loss of propene (C₃H₆) via rearrangement |
| 120 | [C₇H₆NO]⁺ | Loss of ·OCH(CH₃)₂ (isopropoxy radical) |
| 92 | [C₆H₆N]⁺ | Loss of CO from the m/z 120 ion |
Rearrangement Ions in Mass Spectrometry of Anthranilates
Rearrangement reactions are common in the mass spectrometry of ortho-substituted benzoic acids, including anthranilates, leading to characteristic ions that help in isomer differentiation. nist.gov These "ortho effects" are proximity-driven and result from interactions between the adjacent amino and ester functional groups. publish.csiro.au For example, the mass spectra of anthranilates can show unique peaks resulting from interactions that are not possible in their meta and para isomers. nist.govpublish.csiro.au In some cases, complex rearrangements can lead to the formation of unexpected ions. For instance, studies on methyl N-methyl anthranilate have shown that collision-induced dissociation (CID) can produce a rearrangement ion identified as 3-hydroxyindole. nih.gov Such rearrangements are crucial for discovering trace compounds and understanding degradation pathways. nih.gov
The McLafferty rearrangement is a well-known fragmentation process for carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. libretexts.orgyoutube.comaklectures.com The process involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized radical ion. libretexts.org While this is a hallmark for many esters, this compound itself does not meet the structural requirements for a classic McLafferty rearrangement due to the absence of a γ-hydrogen on a flexible chain.
Application of LC-MS/MS for Trace Analysis and Metabolite Identification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of compounds in complex mixtures, such as food, environmental samples, and biological fluids. nih.govacs.orgnih.govshimadzu.comresearchgate.netnih.govmdpi.comlcms.cz This method couples the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. nih.gov
For this compound, LC-MS/MS would be the method of choice for trace analysis. The technique often employs Selected Reaction Monitoring (SRM), where the first mass spectrometer is set to select the molecular ion of this compound (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer is then set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other matrix components and enabling very low limits of detection and quantification. mdpi.com
This approach is also invaluable for metabolite identification. nih.govvt.edu After administration of a compound, biological samples can be analyzed by LC-MS/MS to screen for potential metabolites. inchem.orgresearchgate.net Unchanged this compound would be detected, along with products of metabolic transformations such as hydrolysis to anthranilic acid and isopropanol (B130326), or subsequent hydroxylation and conjugation reactions. inchem.orgencyclopedia.pubnih.gov By comparing the mass spectra and retention times to those of synthesized standards or by interpreting the fragmentation patterns, the structures of these metabolites can be elucidated. nih.gov
X-ray Crystallography and Diffraction Analysis
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. creative-biostructure.com This technique provides unambiguous proof of structure by mapping electron density, which allows for the precise determination of bond lengths, bond angles, and stereochemistry. creative-biostructure.comuhu-ciqso.es
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline solids. nih.govrsc.org The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. bruker.com While a specific crystal structure for this compound is not widely reported in foundational literature, the technique has been extensively applied to closely related anthranilate derivatives and their synthase enzymes, providing crucial structural insights into this class of compounds. nih.govpnas.org
For example, the crystal structure of anthranilate synthase from Sulfolobus solfataricus was determined at a resolution of 2.5 Å. pnas.org Crystals were grown using the vapor diffusion method and belonged to the space group P6₃22. pnas.org Similarly, novel anthranilate derivatives, anthranosides A-C, isolated from a marine sponge-derived actinomycete, had their absolute configurations elucidated using SC-XRD analysis alongside spectroscopic methods. nih.govacs.org The ability to obtain high-resolution data is critical for understanding the precise conformation and intermolecular interactions within the crystal lattice. rsc.org
The power of modern SC-XRD lies in its ability to handle even very small or complex samples, sometimes analyzing polycrystalline materials to find a suitable single domain for analysis. nih.gov
Table 1: Example of Crystallographic Data for an Anthranilate Synthase Enzyme This table presents representative data from the structural analysis of an anthranilate synthase, illustrating the type of information obtained via SC-XRD.
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P6₃22 | pnas.org |
| Cell Dimensions | a = 162.0 Å, c = 212.4 Å | pnas.org |
| Resolution | 2.5 Å | pnas.org |
| R-factor | 0.225 | pnas.org |
| Free R-factor | 0.253 | pnas.org |
Co-crystallization is a powerful extension of X-ray diffraction used to study the interaction between a ligand, such as an anthranilate ester, and its biological target, typically a protein or enzyme. wgtn.ac.nz By crystallizing the complex, researchers can visualize the precise binding mode of the ligand within the protein's active site, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts. wgtn.ac.nzoup.com
This approach has been instrumental in understanding the mechanism of enzymes involved in tryptophan biosynthesis, where anthranilate is a key intermediate. For instance, studies on Mycobacterium tuberculosis anthranilate phosphoribosyltransferase (AnPRT) involved co-crystallizing the enzyme with "bianthranilate-like" phosphonate (B1237965) inhibitors. wgtn.ac.nz These structures revealed that inhibitor affinity increased with the length of a linker that could occupy multiple anthranilate binding sites within a channel in the enzyme. wgtn.ac.nz
In another example, structural studies of the PvrA protein from Pseudomonas aeruginosa involved co-crystallization with palmitoyl-CoA to understand its regulatory role, which includes influencing the expression of anthranilate synthase components. oup.com Such studies are fundamental to structure-based drug design, providing a molecular blueprint for developing more potent and selective inhibitors. wgtn.ac.nz
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a range of techniques essential for separating components from a mixture, allowing for their identification, quantification, and purification. For a compound like this compound, both gas and liquid chromatography are routinely employed.
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column, before detecting and identifying them based on their unique mass fragmentation patterns. scielo.br
GC-MS has been used to identify isopropyl N-methylanthranilate as a minor but significant constituent of the essential oil of Choisya ternata. nih.govresearchgate.net In these studies, the compound was separated from over 150 other volatiles and identified by its mass spectrum. nih.gov Further research utilized GC-MS to analyze the distribution of isopropyl N-methylanthranilate and its metabolites in various rat organs, demonstrating the technique's utility in metabolic studies. nih.gov The analysis of tissues like the liver and kidneys showed that the primary metabolites were products of ester hydrolysis, such as N-methylanthranilic acid. nih.gov
The typical GC-MS setup for such an analysis involves a non-polar or semi-polar capillary column (e.g., HP-5MS) and electron impact (EI) ionization. scielo.br
Table 2: Typical GC-MS Parameters for Anthranilate Ester Analysis This table outlines common experimental conditions for the analysis of volatile anthranilates based on published research.
| Parameter | Typical Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Column | HP-5MS (5% phenylmethylsiloxane) | scielo.br |
| Column Dimensions | 30 m × 0.25 mm, 0.25 µm film thickness | scielo.br |
| Carrier Gas | Helium (1.3 mL/min) | scielo.br |
| Injector Temperature | 250 °C | scielo.br |
| Oven Program | 80 °C to 290 °C at 10 °C/min | scielo.br |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | scielo.br |
| Ionization Voltage | 70 eV | scielo.br |
| Mass Range | 35-500 amu | scielo.br |
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile or thermally unstable compounds. wikipedia.org It separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. wikipedia.org For anthranilate esters, reversed-phase HPLC is most common, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govoclc.org
HPLC methods have been developed for the simultaneous analysis of various anthranilic acid derivatives in pharmaceuticals and biological fluids like urine. researchgate.net These methods are crucial for quality control, ensuring the purity of a synthesized compound and quantifying impurities. For instance, an HPLC method to assay anthranilic acid can also detect and quantify impurities such as methyl anthranilate and anthranoylanthranilic acid. nih.gov Detection is typically achieved using a UV detector, as the benzene ring in the anthranilate structure strongly absorbs UV light. oclc.org Wavelengths such as 220, 248, and 280 nm have been successfully used for quantification. oclc.orgresearchgate.net The sensitivity of these methods allows for detection limits in the nanogram range. researchgate.net
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is often employed to monitor the progress of a chemical reaction, identify compounds by comparison with standards, and determine the purity of a substance. nih.gov In the context of anthranilate research, TLC is a valuable tool during synthesis. For example, in the synthesis of anthranilate analogues, TLC was used to monitor the progress of reactions by spotting crude aliquots from the reaction mixture onto a silica (B1680970) plate. massey.ac.nz
TLC has also been used to assess the purity of bulk samples of related compounds like cinnamyl anthranilate, where it was able to identify the presence of at least five impurities. iarc.fr In another application, complex biological mixtures containing bilirubin (B190676) isomers were separated and identified after conversion to their more stable dipyrrolic ethyl anthranilate azo derivatives, which were then analyzed by TLC. nih.govnih.gov This demonstrates the utility of TLC not only for direct analysis but also for the analysis of derivatives.
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to elucidate the structural features and electronic properties of molecules like this compound. FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational modes of functional groups, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in confirming the presence of key functional groups in the this compound structure. The analysis of its spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations. For instance, the ester functional group is readily identified by a strong carbonyl (C=O) stretching vibration. Similarly, the primary amine (–NH₂) group and the carbon-oxygen single bonds of the ester and isopropyl groups exhibit distinct absorption peaks.
Detailed research findings for analogous compounds, such as propyl anthranilate, provide a reliable reference for the expected spectral features of this compound. Key vibrational modes include the N-H stretch of the primary amine, the C=O stretch of the ester, and the asymmetric stretch of the C-O-C bond.
Below is a summary of the principal FTIR absorption bands for the characteristic functional groups in this compound, based on data from closely related structures.
Interactive Table: Characteristic FTIR Peaks for this compound
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N–H Stretch | Primary Amine (–NH₂) | ~3395 | Broad |
| C=O Stretch | Ester (–COO–) | ~1740 | Strong |
| C–O–C Asymmetric Stretch | Ester (–COO–) | 1150–1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within its aromatic ring and conjugated system. The anthranilate moiety, containing a benzene ring substituted with both an amino group (an auxochrome) and an ester group (a chromophore), gives rise to characteristic absorption bands.
Computational studies and data from similar anthranilate derivatives indicate that the principal absorption maximum (λ_max) for this compound occurs in the ultraviolet region. This absorption is typically associated with the S₀→S₁ electronic transition. The specific wavelength of maximum absorbance provides valuable information for the qualitative and quantitative analysis of the compound. scholarsresearchlibrary.com
The table below outlines the expected UV-Vis absorption data for this compound.
Interactive Table: UV-Vis Absorption Data for this compound
| Transition | Wavelength Maximum (λ_max) | Region |
| S₀→S₁ | ~345 nm | Ultraviolet (UVA) |
Theoretical and Computational Chemistry of Isopropyl Anthranilate
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. uni-stuttgart.dejmchemsci.com It is instrumental in predicting the geometry, electronic behavior, and reactivity of compounds like isopropyl anthranilate. nih.govresearchgate.net
DFT calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, are used to optimize the molecular geometry of anthranilate derivatives. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. Furthermore, DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.comnih.gov The energy gap between HOMO and LUMO is a critical parameter that helps in assessing the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) surface analysis, another DFT-based tool, visually represents the charge distribution on the molecule. nih.govresearchgate.net The MEP map helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. scirp.org For anthranilate derivatives, the MEP can reveal regions susceptible to electrophilic attack (electron-rich areas, typically colored red) and nucleophilic attack (electron-poor areas, colored blue). This information is invaluable for understanding reaction mechanisms and designing new molecules with desired reactivity. frontiersin.orgmdpi.com
Table 1: Key Parameters from DFT Studies of Anthranilate Derivatives
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |
This table is a representative summary and specific values would depend on the exact anthranilate derivative and the computational method used.
Molecular Dynamics (MD) Simulations of this compound and Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. nih.govmdpi.com This technique is particularly useful for studying the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules like proteins. uni-freiburg.depsu.edu
MD simulations can elucidate how this compound interacts with its surroundings, including solvent molecules and biological targets. biorxiv.org For instance, simulations can model the binding of anthranilate derivatives to the active site of an enzyme, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. psu.edu This information is crucial for understanding the mechanism of action of drugs and for designing new inhibitors with improved binding affinity.
The stability of ligand-protein complexes, such as those involving anthranilate derivatives, can be confirmed using MD simulations. researchgate.net These simulations can track the conformational changes in both the ligand and the protein upon binding and over the course of the simulation, providing insights into the flexibility and dynamics of the system. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which are a quantitative measure of the strength of the interaction.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reaction Mechanisms
Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a hybrid approach that combines the accuracy of quantum mechanics (QM) for a small, reactive part of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment. researchgate.net This makes QM/MM particularly well-suited for studying enzymatic reactions involving substrates like anthranilate derivatives, where the chemical transformation occurs in the enzyme's active site. wgtn.ac.nz
In a QM/MM simulation of an enzyme-catalyzed reaction, the substrate (e.g., an anthranilate derivative) and the key amino acid residues in the active site are treated with QM methods, while the rest of the protein and the surrounding solvent are treated with MM force fields. tum.de This approach allows for a detailed investigation of the reaction mechanism, including the breaking and forming of chemical bonds, charge distribution changes, and the energetics of the reaction pathway. researchgate.net
QM/MM calculations can be used to identify transition states, which are high-energy structures that molecules pass through during a chemical reaction. wgtn.ac.nz Understanding the structure and energy of the transition state is key to understanding the reaction rate and mechanism. For instance, QM/MM studies on enzymes that process anthranilate can elucidate how the enzyme stabilizes the transition state, thereby catalyzing the reaction. nih.gov
Computational Modeling of Reaction Mechanisms and Catalysis
Computational modeling plays a vital role in elucidating the intricate details of chemical reaction mechanisms and catalysis involving anthranilate compounds. wgtn.ac.nzrsc.org These models can range from relatively simple calculations of reaction energies to complex simulations of entire catalytic cycles.
For example, computational studies can investigate the mechanism of enzymatic reactions, such as the one catalyzed by anthranilate synthase, which is involved in tryptophan biosynthesis. pnas.org By modeling the binding of substrates like chorismate and the subsequent chemical transformations, researchers can gain a deeper understanding of the enzyme's catalytic strategy. pnas.org These models can also explore the effects of mutations on enzyme activity, providing insights that are valuable for protein engineering.
In the context of synthetic chemistry, computational modeling can be used to predict the outcome of reactions and to design more efficient catalysts. For instance, models can help in understanding the role of different ligands in a metal-catalyzed cross-coupling reaction to synthesize anthranilate derivatives. By calculating the energies of intermediates and transition states for different catalytic pathways, researchers can identify the most favorable reaction mechanism and optimize the reaction conditions accordingly.
Quantitative Structure-Activity Relationship (QSAR) Studies for Anthranilate Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.uanih.govwho.int For anthranilate analogs, QSAR models can predict the biological activity, such as enzyme inhibition or antimicrobial effects, based on various molecular descriptors. nih.gov
In a typical QSAR study, a set of anthranilate analogs with known biological activities is used as a training set. who.int For each analog, a variety of molecular descriptors are calculated, which can be categorized as constitutional, topological, geometrical, and electronic. These descriptors quantify different aspects of the molecular structure. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. who.int
The resulting QSAR model can then be used to predict the activity of new, unsynthesized anthranilate analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov These models also provide insights into the structural features that are important for activity. For example, a QSAR study on anthranilic acid-based matrix metalloproteinase inhibitors indicated the crucial role of the sulfonamide group in their inhibitory activity. nih.gov
Table 2: Common Descriptors in QSAR Studies of Anthranilate Analogs
| Descriptor Type | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of atoms | Basic molecular properties. |
| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Describes the branching and connectivity of the molecule. nih.gov |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule. |
| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution within the molecule. |
This table provides examples of descriptor types. The specific descriptors used would vary depending on the QSAR model and the biological activity being studied.
In Silico Predictions for Pharmacodynamic Profiles
In silico methods are increasingly used to predict the pharmacodynamic profiles of drug candidates, including those derived from anthranilic acid. nih.govresearchgate.net These predictions help in assessing the potential efficacy and mechanism of action of a compound before it undergoes expensive and time-consuming experimental testing.
Molecular docking is a key in silico technique used to predict how a small molecule, such as this compound, binds to a biological target, typically a protein receptor or an enzyme. jmchemsci.com The process involves generating a three-dimensional model of the ligand and the target and then computationally exploring the possible binding modes of the ligand in the target's binding site. A scoring function is used to rank the different binding poses, with the top-ranked poses representing the most likely binding modes. These studies can predict the binding affinity and identify key interactions, providing a rationale for the observed biological activity. researchgate.net
Beyond simple binding prediction, in silico tools can also predict a broader range of pharmacodynamic properties. For instance, some platforms can predict the likely pharmacological targets for a given compound based on its chemical structure. These predictions can help in identifying new therapeutic applications for existing compounds or in understanding the potential off-target effects of a new drug candidate. For some N-methylanthranilates, in silico evaluations have successfully confirmed in vivo pharmacological results for various targets, aiding in the understanding of their anti-inflammatory, antinociceptive, and other activities. researchgate.net
Reactivity, Derivatization, and Chemical Transformations
Fundamental Reactivity Studies of Isopropyl Anthranilate
The core structure of this compound, featuring an amino group and an ester functional group on an aromatic ring, dictates its chemical behavior. The amino group imparts nucleophilic character, while the ester group is susceptible to hydrolysis and other nucleophilic acyl substitution reactions. The aromatic ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.
Studies on related anthranilate esters provide insight into the reactivity of the isopropyl derivative. For instance, the reaction of diazotized anthranilate esters with primary aliphatic amines leads to the formation of 1-alkyl-3-(o-carbalkoxyphenyl)-triazenes. cdnsciencepub.comcdnsciencepub.com These triazenes are relatively unstable and can either fragment to yield anthranilic acid derivatives or cyclize to form 3-alkyltriazinones. cdnsciencepub.comcdnsciencepub.com The specific reaction pathway and product distribution can be influenced by reaction conditions, such as the presence of a buffer or a catalyst like alumina. cdnsciencepub.com
Furthermore, the functional groups of anthranilate esters can be chemically modified. Derivatization agents such as alkyl iodides (including isopropyl iodide), silylating agents, and acylating agents can be used to modify the amino and carboxyl groups for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS). nist.gov
Derivatization Strategies for Novel Anthranilate-Based Compounds
The versatile reactivity of the anthranilate scaffold allows for the synthesis of a wide array of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. rsc.orgresearchgate.netnih.gov
The carboxylic acid group of anthranilic acid can be readily esterified with various alcohols, including isopropanol (B130326), to yield the corresponding esters. rsc.org This reaction is a fundamental transformation for producing this compound itself. rsc.org Conversely, the ester group of this compound can undergo transesterification or amidation.
Amidation of anthranilate esters can be achieved by reacting them with amines. researchgate.net This reaction typically involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of an amide and the release of the corresponding alcohol. libretexts.orgyoutube.com The reaction can be promoted by a base and is a common strategy for synthesizing N-substituted anthranilamides. researchgate.net These reactions are significant as the amide bond is a key feature in many biologically active molecules. nih.gov
Ester-to-amide rearrangements have also been observed in certain contexts, particularly with ethanolamine-derived prodrugs, where an intramolecular O,N acyl migration occurs to form the more thermodynamically stable amide. nih.gov
The ortho-positioning of the amino and ester groups in the anthranilate structure provides a unique platform for various cyclization reactions, leading to the formation of heterocyclic compounds. For instance, N-acylphenacyl anthranilates can undergo cyclization under different conditions to yield a variety of heterocyclic systems, including imidazole (B134444) derivatives. clockss.org The specific products formed are highly dependent on the reaction conditions, such as the solvent and the presence of ammonium (B1175870) salts. clockss.org
Another example involves the reaction of methyl N-acetylanthranilate, which can cyclize to form 2,4-quinolinediones in the presence of a base. rroij.com This type of intramolecular condensation is a powerful tool for building complex molecular architectures. Furthermore, the reaction of anthranilate esters with acetylenedicarboxylates can lead to the formation of quinolinone derivatives. acs.org
Photoinduced Reactions and Photochemistry of Anthranilate Esters
Anthranilate esters, including this compound, are known to interact with ultraviolet (UV) radiation, leading to a range of photochemical and photophysical processes. nih.govnih.gov These properties are particularly relevant to their use as UV absorbers in sunscreens. nih.govresearchgate.net
Upon exposure to UV radiation, particularly UVC and UVB, this compound can undergo direct photolysis. nih.gov The presence of other substances, such as hydrogen peroxide (H₂O₂), can accelerate this photodegradation process. nih.gov Hydrogen peroxide, under photochemical conditions, generates highly reactive hydroxyl radicals (·OH) which can attack the anthranilate molecule, leading to the formation of hydroxy derivatives. nih.gov The rate of photodegradation is dependent on the concentration of H₂O₂, although this effect can plateau at higher concentrations due to self-quenching of the hydroxyl radicals. nih.gov
Studies on the related methyl anthranilate have shown that it is generally considered photostable due to intramolecular hydrogen bonding. researchgate.net However, it can still undergo photodegradation, and in oxygen-free solutions, a trimer has been identified as a major photoproduct. conicet.gov.ar
A significant aspect of the photochemistry of anthranilate esters is their ability to generate reactive oxygen species (ROS) upon UV irradiation. researchgate.netconicet.gov.arresearchgate.netwikipedia.org Methyl anthranilate, for example, has been shown to generate singlet molecular oxygen (O₂(¹Δg)) with a quantum yield of 0.13 upon direct UV-A irradiation. researchgate.netconicet.gov.ar The triplet state of the anthranilate ester, formed after absorption of UV light, can transfer its energy to ground-state molecular oxygen, resulting in the formation of singlet oxygen. nih.gov
Menthyl anthranilate, another UV-A absorber, also sensitizes the formation of singlet oxygen with a quantum yield of 0.12 in air-saturated ethanol. rsc.org This generation of ROS can be suppressed by antioxidants like Trolox and α-tocopherol, which can quench the excited states of the anthranilate. rsc.org While anthranilates can generate ROS, they can also act as quenchers of these reactive species, suggesting a self-protecting mechanism against photoinduced degradation. researchgate.netconicet.gov.ar
Interactive Data Tables
Table 1: Photochemical Properties of Anthranilate Esters
| Compound | Excitation Wavelength (nm) | Observed Phenomena | Quantum Yield (Φ) | Reference |
| Methyl Anthranilate | UV-A | Singlet Oxygen Generation | 0.13 | researchgate.netconicet.gov.ar |
| Menthyl Anthranilate | UV-A | Singlet Oxygen Generation | 0.12 | rsc.org |
| Methyl Anthranilate | 360 | Photodegradation | - | conicet.gov.ar |
Table 2: Reactivity of Anthranilate Esters
| Reactant(s) | Reagent/Condition | Product Type | Reference |
| Diazotized Anthranilate Esters, Primary Aliphatic Amines | - | 1-Alkyl-3-(o-carbalkoxyphenyl)-triazenes | cdnsciencepub.comcdnsciencepub.com |
| N-Acylphenacyl Anthranilates | Ammonium Salts, Organic Acid | Imidazole Derivatives | clockss.org |
| Methyl N-acetylanthranilate | Base | 2,4-Quinolinediones | rroij.com |
| Anthranilate Esters, Acetylenedicarboxylates | - | Quinolinone Derivatives | acs.org |
Catalytic Transformations Involving this compound
This compound participates in a variety of catalytic transformations, which are essential for synthesizing a range of valuable organic compounds. The presence of both an amino group and an ester functional group on the aromatic ring allows for diverse reactivity under catalytic conditions.
One significant area of research has been the catalytic N-alkylation and N-arylation of this compound. For instance, the palladium-catalyzed N-arylation of this compound with aryl halides or triflates is a common method for forming new carbon-nitrogen bonds. These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in conjunction with a phosphine (B1218219) ligand like Xantphos or BINAP. The choice of ligand is crucial for achieving high yields and selectivity. The reaction is generally carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, to facilitate the deprotonation of the amine.
Another important catalytic transformation is the acylation of the amino group. While this can be achieved with acyl chlorides or anhydrides without a catalyst, catalytic methods offer milder reaction conditions and broader substrate scope. For example, the use of a Lewis acid catalyst can promote the acylation of the amino group with less reactive acylating agents.
Furthermore, the aromatic ring of this compound can undergo catalytic C-H functionalization reactions. These advanced methods allow for the direct introduction of new functional groups onto the benzene (B151609) ring, avoiding the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H arylation can introduce a new aryl group at the position ortho to the amino group, guided by the directing effect of the amine.
The following table summarizes representative catalytic transformations involving this compound.
| Reaction Type | Catalyst/Ligand | Reagent | Product Type |
| N-Arylation | Pd(OAc)₂ / Xantphos | Aryl bromide | N-Aryl this compound |
| N-Alkylation | Iridium Catalyst | Alcohol | N-Alkyl this compound |
| C-H Arylation | Pd(OAc)₂ | Aryl iodide | C-Aryl this compound |
This compound as a Building Block in Complex Chemical Synthesis
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The ortho-amino ester functionality is a classic precursor for constructing fused ring systems.
A prominent application of this compound is in the synthesis of quinazolines and quinazolinones, which are core structures in many biologically active compounds and pharmaceuticals. For example, the reaction of this compound with a nitrile in the presence of a Lewis acid or under Brønsted acid catalysis can lead to the formation of 4-aminoquinazolines. Alternatively, condensation with a formamide (B127407) equivalent, followed by cyclization, yields quinazolin-4-ones.
This compound is also utilized in the Friedländer annulation reaction for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. While this compound itself is an ester, it can be chemically modified to an ortho-aminoaryl ketone, which then undergoes the Friedländer reaction. More direct routes involve the reaction of this compound with α,β-unsaturated ketones under specific catalytic conditions to yield quinoline (B57606) derivatives.
Furthermore, this compound serves as a precursor for the synthesis of acridones, another class of heterocyclic compounds with significant biological properties. The synthesis often involves an initial N-arylation of this compound, followed by an intramolecular cyclization reaction, such as a Friedel-Crafts acylation, to form the tricyclic acridone (B373769) scaffold.
The table below outlines some complex chemical syntheses where this compound is a key starting material.
| Target Molecule Class | Key Reaction Type | Co-reactant Example |
| Quinazolinones | Condensation/Cyclization | Formamide |
| Quinolines | Friedländer Annulation | α,β-Unsaturated ketone |
| Acridones | N-Arylation/Intramolecular Cyclization | Aryl halide |
Research on Biological Interactions and Mechanisms
Mechanisms of Biological Activity of Isopropyl Anthranilate and its Analogs
Interaction with Central Nervous System Targets
Research has indicated that isopropyl N-methylanthranilate, an analog of this compound, and its related compound, methyl N-methylanthranilate, demonstrate effects on the central nervous system (CNS), including anxiolytic and antidepressant-like activities in mice. researchgate.netresearchgate.net These compounds have been shown to prolong diazepam-induced sleep, suggesting an interaction with the γ-aminobutyric acid (GABA) receptor complex. researchgate.net For a substance to exert psychoactive effects, it must cross the blood-brain barrier, and studies on these anthranilate esters suggest they possess this capability. researchgate.net
A synthetic derivative, butyl 2-(2-(2-fluorophenyl)acetamido)benzoate (HFP034), has been shown to inhibit glutamate (B1630785) release from rat cerebro-cortical nerve terminals. nih.gov This inhibition is achieved by suppressing P/Q-type Ca2+ channels and the protein kinase C (PKC)/myristoylated alanine-rich C-kinase substrate (MARCKS) pathways. nih.gov Furthermore, HFP034 has demonstrated neuroprotective effects by preventing kainic acid-induced glutamate neurotoxicity, a process involving the inhibition of endoplasmic reticulum (ER) stress and neuroinflammation. nih.gov
The broader class of anthranilic acid derivatives has been extensively studied for the development of pharmaceuticals that modulate biochemical and metabolic pathways implicated in various diseases. nih.gov These derivatives are recognized for their potential to interact with biological targets through functional groups like carboxylic acids, amines, amides, or esters. nih.gov
Table 1: Investigated CNS Activities of this compound Analogs
| Compound/Analog | Investigated CNS Activity | Proposed Mechanism of Action | Reference |
| Isopropyl N-methylanthranilate | Anxiolytic, Antidepressant-like | Interaction with GABA receptor complex | researchgate.netresearchgate.net |
| Methyl N-methylanthranilate | Anxiolytic, Antidepressant-like | Interaction with GABA receptor complex | researchgate.net |
| Butyl 2-(2-(2-fluorophenyl)acetamido)benzoate (HFP034) | Inhibition of glutamate release, Neuroprotection | Suppression of P/Q-type Ca2+ channels and PKC/MARCKS pathways; Inhibition of ER stress and neuroinflammation | nih.gov |
Enzyme Inhibition Studies
Anthranilate and its derivatives are known to interact with and inhibit various enzymes. In the context of tryptophan biosynthesis, anthranilate phosphoribosyltransferase (AnPRT) is a key enzyme that has been a target for inhibitor development, particularly in Mycobacterium tuberculosis. wgtn.ac.nznih.gov Studies have shown that "bianthranilate-like" phosphonate (B1237965) inhibitors can effectively inhibit AnPRT, with the inhibitory strength increasing with the length of the phosphonate linker that occupies multiple anthranilate binding sites. wgtn.ac.nz A virtual screening approach identified a potent AnPRT inhibitor that induces a conformational change in the enzyme's active site upon binding, thereby diminishing the binding of its substrate, 5-phospho-α-ribose-1-diphosphate (PRPP). wgtn.ac.nz
Furthermore, research on anthranilate derivatives has explored their potential as inhibitors of other enzymes. For instance, certain N-acylanthranilic acid derivatives have been identified as inhibitors of plasminogen activator inhibitor-1. nih.gov Other studies have focused on the dual inhibitory activity of novel anthranilic acid derivatives against α-glucosidase and glycogen (B147801) phosphorylase, which are targets for antidiabetic drugs. nih.gov
In the realm of microbial interactions, anthranilate itself can act as a signaling molecule. In Pseudomonas aeruginosa, it is a precursor for the Pseudomonas quinolone signal (PQS), a molecule involved in virulence. nih.gov The degradation of anthranilate is carried out by the anthranilate dioxygenase complex, encoded by the antABC operon. asm.org The regulation of anthranilate levels is crucial, as it can modulate biofilm formation and antibiotic tolerance in this bacterium. asm.org
Some anthranilate analogs, such as butyl anthranilate and methyl N,N-dimethyl anthranilate, have been noted for their increased hydrophobicity, which can enhance their longevity as repellents. Additionally, synergists like isopropyl myristate are believed to enhance the efficacy of pesticidal plant essential oils by facilitating their penetration through the pest's exoskeleton, potentially by inhibiting P-450 dependent polysubstrate monooxygenase enzymes. google.com
Table 2: Enzyme Inhibition by Anthranilate and its Derivatives
| Enzyme/Target | Inhibitor/Modulator | Organism/System | Significance | Reference |
| Anthranilate phosphoribosyltransferase (AnPRT) | "Bianthranilate-like" phosphonate inhibitors | Mycobacterium tuberculosis | Potential anti-tuberculosis drug target | wgtn.ac.nznih.gov |
| α-glucosidase and Glycogen phosphorylase | Novel anthranilic acid derivatives | In vitro | Potential antidiabetic agents | nih.gov |
| Plasminogen activator inhibitor-1 | N-acylanthranilic acid derivatives | In vitro | Therapeutic potential | nih.gov |
| Anthranilate dioxygenase | Anthranilate (substrate) | Pseudomonas aeruginosa | Regulation of virulence and biofilm formation | asm.org |
| P-450 dependent polysubstrate monooxygenases | Isopropyl myristate (synergist) | Pests (insects) | Enhancement of pesticide efficacy | google.com |
Cellular and Molecular Pathways Modulated by Anthranilates
Anthranilates and their derivatives can modulate a variety of cellular and molecular pathways. As an intermediate in the kynurenine (B1673888) pathway of tryptophan metabolism, anthranilate, along with kynurenine and 3-hydroxykynurenine, can influence epigenetic modifications. nih.gov Specifically, these metabolites have been shown to increase H3K4 trimethylation and H2AS40 O-GlcNAcylation at loci related to hypothalamic neural peptides. nih.gov
In the context of the immune response, certain anthranilate derivatives have demonstrated anti-inflammatory properties. For example, they can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6, and downregulate the expression of cyclooxygenase-2 and inducible nitric oxide synthase. scholaris.ca One derivative, HFP034, has been shown to suppress neuroinflammation by reducing the activation of microglia and astrocytes in the hippocampus. nih.gov
Furthermore, anthranilate itself acts as a signaling molecule in bacterial communities. In Pseudomonas aeruginosa, the accumulation of anthranilate during the stationary phase of growth can modulate biofilm formation and antibiotic tolerance, not only in P. aeruginosa itself but also in surrounding bacteria. asm.org This suggests a role for anthranilate in inter-species communication and the regulation of microbial community behavior. asm.org
The biosynthesis of specialized plant metabolites also involves anthranilates. In plants, anthranilate serves as a branchpoint intermediate in the tryptophan biosynthetic pathway and can be diverted to produce a variety of volatile and specialized metabolites that play roles in defense and communication. frontiersin.orgfrontiersin.org
Role in Biosynthetic Pathways of Natural Products
Tryptophan Biosynthesis and Anthranilate Synthase
Anthranilate is a crucial intermediate in the biosynthesis of the essential amino acid tryptophan in plants and microorganisms. frontiersin.orgnih.gov The synthesis of anthranilate from chorismate is the first committed step in the tryptophan pathway and is catalyzed by the enzyme anthranilate synthase (AS). nih.govnih.govebi.ac.uk This enzyme is a key regulatory point in the pathway and is often subject to feedback inhibition by tryptophan. nih.govkoreascience.kr
In plants like Arabidopsis thaliana, there are multiple genes encoding the alpha subunit of anthranilate synthase (ASA1 and ASA2). nih.gov Both of these genes encode functional enzymes, but they exhibit different expression patterns. ASA1 expression is induced by wounding and pathogen infiltration, suggesting a role in defense responses, while ASA2 is expressed at a more constant level. nih.gov
Anthranilate synthase is a glutamine amidotransferase, utilizing the amide of glutamine to provide the amino group for the conversion of chorismate to anthranilate. ebi.ac.uk The enzyme typically exists as a heterotetramer of two different subunits, TrpE and TrpG in Serratia marcescens, for example. ebi.ac.uk
The subsequent step in the tryptophan pathway involves the enzyme anthranilate phosphoribosyltransferase (PAT1), which converts anthranilate to N-(5-phosphoribosyl)anthranilate. nih.gov While tryptophan often inhibits the initial enzyme, AS, studies on plant PAT1 enzymes have shown varied regulation, with some being inhibited by other aromatic amino acids like tyrosine and phenylalanine, but not by tryptophan itself. nih.gov
Nonribosomal Peptide Synthetase (NRPS) Pathways
Anthranilate is utilized as a building block in the biosynthesis of a diverse array of fungal natural products, many of which possess significant biological activities. nih.govresearchgate.net These compounds are often assembled by large, multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). acs.orgrsc.org NRPS assembly lines are capable of incorporating not only the 20 proteinogenic amino acids but also a wide range of non-proteinogenic amino acids, including the β-amino acid anthranilate. nih.govrsc.org
Fungal natural products containing benzodiazepinone and quinazolinone ring systems are prime examples of molecules assembled by NRPSs using anthranilate. nih.govacs.org The NRPS machinery selects, activates, and tethers anthranilate as a thioester to a peptidyl carrier protein (PCP) domain. rsc.org The growing peptide chain is then elongated through the condensation of subsequent amino acids. rsc.org
In some cases, anthranilate undergoes modification prior to its incorporation into the NRPS assembly line. For instance, in the biosynthesis of circumdatins, anthranilate is tailored to yield 5-methoxyanthranilate, which is then used as a substrate by the NRPS. acs.org This pre-NRPS tailoring represents a fascinating strategy for generating structural diversity in these natural products. acs.org The adenylation (A) domain of the NRPS is responsible for recognizing and activating the specific amino acid substrate, and unique A-domains with promiscuity for both anthranilate and its modified derivatives have been identified. acs.org
Alkaloid Biosynthesis (e.g., Acridone (B373769) Alkaloids)
The biosynthesis of acridone alkaloids, a class of heterocyclic compounds found in various plant species, particularly in the Rutaceae family, is a significant area of biochemical research. publish.csiro.aunih.gov These compounds are noted for a range of biological activities. nih.gov The core structure of acridone alkaloids originates from the condensation of an anthranilate derivative with malonyl-CoA. nih.govfrontiersin.org While direct studies detailing the involvement of this compound are scarce, the established pathway relies on the activation of its precursor, anthranilic acid.
The journey from primary metabolism to the specialized synthesis of acridone alkaloids begins with chorismate, a key intermediate in the shikimate pathway. rsc.orgresearchgate.net The enzyme anthranilate synthase converts chorismate into anthranilate. rsc.orgresearchgate.net In plants that produce acridone alkaloids, such as Ruta graveolens, a notable adaptation exists: they possess a second form of anthranilate synthase that is less sensitive to feedback inhibition by tryptophan. rsc.org This allows for the accumulation of anthranilate, which can then be channeled into secondary metabolic pathways. rsc.org
The committed step in acridone alkaloid biosynthesis is the N-methylation of anthranilate to yield N-methylanthranilate, a reaction catalyzed by the enzyme anthranilate N-methyltransferase (ANMT). nih.govnih.gov This step is crucial as it diverts anthranilate from primary metabolism (tryptophan synthesis) into the secondary alkaloid pathway. researchgate.net Following N-methylation, the resulting N-methylanthranilate must be activated for the subsequent condensation reaction. The accepted mechanism for this activation is the formation of a thioester with coenzyme A (CoA), resulting in N-methylanthraniloyl-CoA. nih.govfrontiersin.org This reaction is catalyzed by a CoA ligase. qmul.ac.uk
The final key step in the formation of the acridone scaffold is the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase known as acridone synthase (ACS). nih.govfrontiersin.org The product of this reaction is the fundamental acridone structure, 1,3-dihydroxy-N-methylacridone, which can then undergo further modifications to produce the diverse array of acridone alkaloids observed in nature. frontiersin.org
While the biosynthetic pathway predominantly features N-methylanthraniloyl-CoA, the formation of various anthranilate esters, including isopropyl N-methylanthranilate, has been identified in plants like Choisya ternata. frontiersin.orgfrontiersin.org It is hypothesized that these esters are synthesized by an acyl-CoA:alcohol acyltransferase. frontiersin.orgfrontiersin.org Although not the primary route for acridone biosynthesis, the existence of such esters points to the diverse metabolic fate of anthranilate and its derivatives in plants.
Table 1: Key Enzymes and Intermediates in Acridone Alkaloid Biosynthesis
| Intermediate/Enzyme | Role in Biosynthesis | Source Organism Example |
|---|---|---|
| Anthranilate | Primary precursor derived from the shikimate pathway. rsc.orgpublish.csiro.au | Acronychia baueri publish.csiro.au |
| Anthranilate Synthase (AS) | Catalyzes the conversion of chorismate to anthranilate. rsc.org | Ruta graveolens rsc.org |
| Anthranilate N-methyltransferase (ANMT) | Catalyzes the N-methylation of anthranilate to N-methylanthranilate, a key branch-point. nih.govnih.gov | Ruta graveolens nih.gov |
| N-methylanthranilate | The methylated intermediate that is activated for condensation. nih.govpublish.csiro.au | Ruta graveolens nih.gov |
| Anthranilate—CoA ligase | Activates N-methylanthranilate to N-methylanthraniloyl-CoA. qmul.ac.uk | Not yet cloned from plants. nih.gov |
| Acridone Synthase (ACS) | A type III polyketide synthase that catalyzes the condensation of N-methylanthraniloyl-CoA with malonyl-CoA to form the acridone scaffold. nih.govqmul.ac.uk | Ruta graveolens nih.gov |
| 1,3-dihydroxy-N-methylacridone | The initial acridone product which undergoes further modifications. frontiersin.org | Ruta graveolens nih.gov |
Environmental Fate and Degradation Studies
Biodegradation Pathways of Isopropyl Anthranilate
While specific studies detailing the complete microbial degradation pathway of this compound are limited, a scientifically supported pathway can be inferred from research on analogous compounds, particularly other anthranilate esters and its constituent molecules: anthranilic acid and isopropanol (B130326). The initial and most critical step in the biodegradation of an ester like this compound is enzymatic hydrolysis.
Initial Hydrolysis: Microbial enzymes, likely esterases, are expected to catalyze the cleavage of the ester bond. This hydrolysis reaction breaks down this compound into its two primary components: anthranilic acid (2-aminobenzoic acid) and isopropyl alcohol (isopropanol). inchem.org This initial step is significant as it transforms the parent compound into two distinct molecules, each with its own well-documented degradation pathway. Studies on the metabolism of various anthranilate derivatives confirm that hydrolysis of the ester linkage is the principal metabolic route. inchem.org
Degradation of Hydrolysis Products: Once formed, anthranilic acid and isopropanol are readily utilized by a wide range of soil and aquatic microorganisms as carbon and energy sources.
Anthranilic Acid Pathway: Anthranilic acid is a common intermediate in the microbial degradation of tryptophan. nih.gov Aerobic bacteria degrade anthranilic acid primarily through pathways involving hydroxylation and subsequent ring cleavage. nih.gov For instance, in Geobacillus thermodenitrificans, anthranilate is converted to 3-hydroxyanthranilate, which is then further processed through a meta-cleavage pathway to yield intermediates that can enter central metabolic cycles like the Krebs cycle. nih.gov Other documented pathways involve the formation of catechol or gentisate, which are also subject to aromatic ring cleavage. patsnap.com Research on methyl anthranilate has shown that it is susceptible to aerobic microbial metabolism, with complete degradation observed in 20 days in dark conditions. epa.gov However, under anaerobic conditions, the degradation is significantly slower. nih.gov
Isopropyl Alcohol Pathway: Isopropyl alcohol is also readily biodegradable under aerobic conditions. Mixed microbial consortia can utilize it as a sole carbon source. epa.gov The typical aerobic degradation pathway involves the microbial oxidation of isopropyl alcohol to acetone (B3395972) by an alcohol dehydrogenase enzyme. The resulting acetone is then further metabolized and funneled into central metabolic pathways. epa.gov
Photodegradation in Environmental Systems
Photodegradation, or photolysis, is a key abiotic process that contributes to the transformation of this compound in sunlit environmental compartments, such as the surface of water bodies and soil. This process can occur through two main mechanisms: direct photolysis, where the molecule itself absorbs sunlight, and indirect photolysis, which is mediated by other light-absorbing substances in the environment.
Direct Photolysis: Compounds containing chromophores—molecular structures that absorb light—at wavelengths greater than 290 nm are susceptible to direct degradation by natural sunlight. nih.gov Anthranilate esters, including this compound, possess an aromatic ring and amino group that absorb ultraviolet (UV) radiation, particularly in the UV-A and UV-B range. researchgate.net Studies on the closely related methyl anthranilate confirm that it rapidly photodegrades under natural sunlight, with significant loss observed after seven days of exposure. epa.gov The initial step in photolysis is the absorption of a photon, which elevates the molecule to an excited state. This excess energy can lead to chemical transformations, such as the formation of an oxidized trimer, which has been identified as a major photodegradation product of methyl anthranilate. researchgate.net
Indirect Photolysis: In natural waters, indirect photolysis often plays a more significant role than direct photolysis. This process is driven by photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). These ROS are generated by the irradiation of naturally occurring dissolved organic matter (DOM), nitrate, and bicarbonate. nih.govmdpi.com
Research on methyl anthranilate has demonstrated its high reactivity with these transient species. The degradation is significantly accelerated in the presence of hydroxyl radicals. nih.govmdpi.comunito.it This process leads to the formation of various hydroxylated derivatives as intermediates. nih.govmdpi.comsemanticscholar.org The table below summarizes the second-order reaction rate constants for methyl anthranilate with several key radical species, providing a quantitative measure of its susceptibility to indirect photodegradation.
| Radical Species | Second-Order Rate Constant (k) (M⁻¹·s⁻¹) | Reference |
|---|---|---|
| Sulfate Radical (SO₄•⁻) | (5.6 ± 0.4) × 10⁹ | mdpi.comnih.gov |
| Dichloride Radical (Cl₂•⁻) | (4.0 ± 0.3) × 10⁸ | nih.govmdpi.com |
| Carbonate Radical (CO₃•⁻) | (3.1 ± 0.2) × 10⁸ | nih.govmdpi.com |
This interactive table summarizes the reaction rate constants of methyl anthranilate with various environmentally relevant radical species. These values indicate a high reactivity, suggesting that indirect photodegradation is a significant environmental fate process.
Environmental Monitoring and Detection Methodologies
To assess the presence and concentration of this compound in environmental matrices like water and soil, robust analytical methodologies are required. The primary techniques employed for the detection and quantification of trace organic compounds are chromatography-based methods, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: The first step in analysis involves extracting the target compound from the environmental sample. For soil and sediment, solvent extraction is commonly used, often enhanced by sonication to ensure the complete release of the analyte from the sample matrix. oclc.org Methanol or acetonitrile (B52724) are frequently chosen as extraction solvents. oclc.orgtci-thaijo.org For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the low detection limits required for environmental monitoring.
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of anthranilate esters. oclc.orgnih.gov The method typically involves a reversed-phase column, such as a C18 or C8, for separation. patsnap.comnih.gov The mobile phase is usually a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govsielc.com Detection is most commonly achieved using a UV or diode array detector (DAD), with monitoring at wavelengths where this compound exhibits strong absorbance, such as around 220, 248, or 336 nm. oclc.org This method offers good precision and recovery for quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of contaminants. google.com The sample extract is injected into the GC, where the compound is volatilized and separated on a capillary column (e.g., Elite-XLB or Restek Stabilwax). google.comcoresta.org The separated compound then enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecule (commonly using electron ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). google.comcoresta.org The resulting mass spectrum provides a unique chemical fingerprint for definitive identification, while selected ion monitoring (SIM) can be used for highly sensitive quantification. google.com
The table below summarizes typical parameters for these analytical methods.
| Technique | Typical Column | Mobile/Carrier Phase | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-Phase C18 or C8 | Acetonitrile/Water or Methanol/Water Gradient | UV or Diode Array Detector (DAD) | Robust, good for quantification, widely available. | oclc.orgnih.gov |
| GC-MS | Fused Silica (B1680970) Capillary (e.g., Stabilwax) | Helium | Mass Spectrometry (EI, SIM) | High sensitivity and specificity, definitive identification. | google.comcoresta.org |
This interactive table outlines the common analytical techniques used for the detection and quantification of this compound in environmental samples.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Isopropyl Anthranilate Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and their application to this compound is a promising frontier. These computational tools offer the potential to accelerate the discovery and optimization of molecules with desired properties, including fragrance profiles and biological activities.
Machine learning models, particularly graph neural networks, are being developed to predict the odor characteristics of molecules based on their structure. arxiv.org This technology could be applied to this compound to design novel analogs with specific scent profiles, potentially leading to the creation of unique and tailored fragrances. personalcareinsights.com By analyzing vast datasets of chemical structures and their corresponding odors, AI algorithms can identify structure-odor relationships that are not immediately obvious to human researchers. researchgate.netacs.org This predictive capability can significantly reduce the time and cost associated with the traditional trial-and-error approach to fragrance development. acs.org
Potential Applications of AI/ML in this compound Research:
| Application Area | Description | Potential Impact |
| Odor Prediction | ML models can predict the scent of novel this compound derivatives based on their molecular structure. | Rapid design of new fragrance ingredients with specific aromatic profiles. |
| Property Prediction | AI can forecast various physicochemical properties of this compound analogs, such as solubility and volatility. | Optimization of formulations for various applications, including perfumes and consumer products. |
| Retrosynthesis Planning | AI algorithms can propose efficient synthetic routes for new this compound derivatives. | Faster and more cost-effective synthesis of novel compounds for research and development. |
| Toxicity Prediction | In the future, ML models could be trained to predict the potential toxicity of new derivatives, enhancing safety assessments. | Early identification of potentially harmful compounds, streamlining the development process. |
Advanced Materials Science Applications of this compound Derivatives
While this compound itself is not typically used as a monomer, its derivatives hold potential for the development of advanced materials. The anthranilic acid scaffold, with its amino and carboxylic acid functionalities, is a versatile building block for the synthesis of novel polymers with unique properties. semanticscholar.org
One area of exploration is the synthesis of polyamides and polyimides. Aromatic polyamides, in particular, are known for their excellent thermal stability and mechanical properties. ncl.res.innih.govnih.gov By incorporating derivatives of this compound into the polymer backbone, it may be possible to create new materials with tailored characteristics, such as improved solubility and processability. ncl.res.in The synthesis of polyamides from aminobenzoic acid esters has been explored, suggesting the feasibility of using this compound derivatives in similar polymerization reactions. google.comresearchgate.net
Furthermore, the photoluminescent properties of metal complexes of anthranilic acid suggest that derivatives of this compound could be used in the development of photoactive materials. pw.edu.plresearchgate.net These materials could have applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The ability to tune the electronic properties of these materials by modifying the structure of the anthranilate ligand opens up possibilities for creating a wide range of functional materials. pw.edu.pl
Potential Material Science Applications of this compound Derivatives:
| Material Type | Potential Properties | Potential Applications |
| Polyamides/Polyimides | High thermal stability, improved solubility, specific mechanical properties. | Engineering plastics, high-performance films, and fibers. |
| Photoactive Materials | Photoluminescence, tunable electronic properties. | Organic electronics, sensors, and optical devices. |
| Biodegradable Polymers | Potential for biodegradability by incorporating ester linkages. | Sustainable plastics and biomedical materials. chemcopilot.com |
Future Prospects in Chemical Biology and Medicinal Chemistry
The anthranilic acid scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for a variety of therapeutic agents. nih.govijpsjournal.comresearchgate.net This suggests that this compound and its derivatives represent a promising starting point for the design and discovery of new bioactive compounds.
The diverse biological activities reported for anthranilic acid derivatives, including anticancer, antiviral, and anti-inflammatory properties, highlight the potential of this chemical class. nih.govnih.govresearchgate.netacs.org Researchers are actively exploring the synthesis of novel anthranilic acid analogs to identify new lead compounds for drug development. semanticscholar.orgmdpi.com The modular nature of the anthranilic acid scaffold allows for systematic modifications to optimize biological activity and pharmacokinetic properties.
Computational methods, such as molecular docking and dynamics simulations, can be employed to study the interactions of this compound derivatives with biological targets. chemrxiv.orgresearchgate.net These in silico approaches can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The integration of AI and machine learning in this area is also expected to play a significant role in identifying novel drug candidates and predicting their efficacy and safety profiles.
Future Research Directions in Chemical and Medicinal Biology:
| Research Area | Focus | Potential Outcomes |
| Lead Compound Discovery | Synthesis and screening of this compound derivatives for various biological activities. | Identification of new drug candidates for a range of diseases. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the this compound scaffold to understand the relationship between chemical structure and biological activity. | Design of more potent and selective therapeutic agents. |
| Computational Drug Design | Use of in silico methods to predict the binding of this compound derivatives to biological targets and to optimize their properties. | Rational design of new drugs with improved efficacy and safety. |
| Biosynthesis | Investigation of the biosynthetic pathways of anthranilates in nature to inspire the development of novel biocatalytic methods for their synthesis. acs.org | Greener and more efficient methods for producing valuable anthranilate derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
